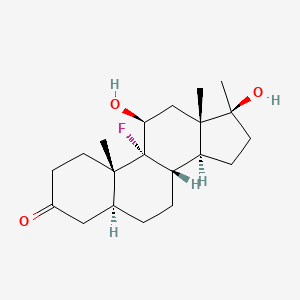

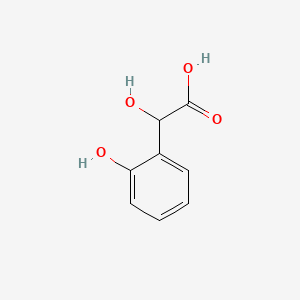

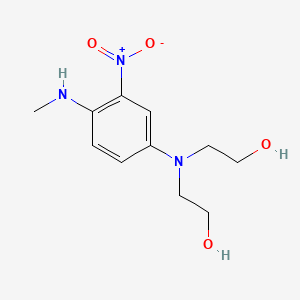

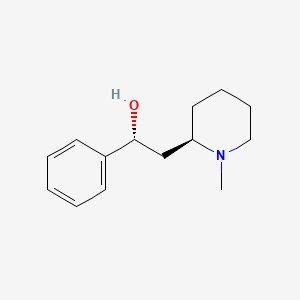

(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

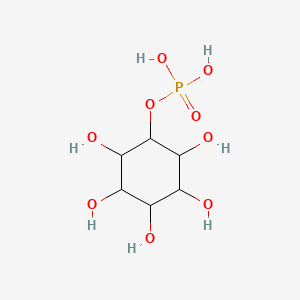

(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol is a natural product found in Sedum acre with data available.

Applications De Recherche Scientifique

Neuroprotective Activity

- (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, structurally similar to ifenprodil, has been identified as a potent neuroprotectant. It is particularly effective in protecting hippocampal neurons from glutamate toxicity, showing over 900-fold less effectiveness in cerebellar granule neurons. Its neuroprotective activity is mediated through a high-affinity binding site distinct from the agonist and TCP binding sites of the NMDA receptor. This compound also exhibits a functional selectivity for hippocampal neurons and is localized in the forebrain, notably in the hippocampus and outer layers of the cortex (Menniti et al., 1997).

Antiarrhythmic Activity

- A series of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols, including compounds structurally related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, demonstrated antiarrhythmic activity in a coronary artery ligated dog model. These findings indicate the potential utility of such compounds in antiarrhythmic therapies (Hoefle et al., 1991).

Enantioselective Synthesis

- 2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of various natural and synthetic compounds. The presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalizable alcohol group makes it a valuable starting material for enantioselective synthesis. Both synthetic and enzymatic methods for the resolution of racemic 2-Piperidineethanol have been explored, highlighting its utility in the synthesis of enantiopure compounds (Perdicchia et al., 2015).

Antihypertensive and Antiarrhythmic Effects

- The compound MG-1(R,S), and its enantiomers, derived from 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, have been tested for antiarrhythmic and hypotensive activities. The S-enantiomer demonstrated the most significant effect in decreasing blood pressure and exhibiting antiarrhythmic activity. These results suggest the potential of these compounds in treating cardiovascular conditions (Sapa et al., 2011).

Synthesis of Piperazine-2,5-diones

- Piperazine-2,5-diones, which are relevant in various pharmaceutical applications, can be synthesized via Dieckmann cyclization of certain substructures, including those related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol. The starting materials for this synthesis are assembled using standard acylation and oxidation processes from β-(alkylamino)alcohol, an essential component in the production of these compounds (Aboussafy & Clive, 2012).

Hypolipidemic Activity

- Some analogues of (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol have shown potential in reducing serum cholesterol and triglyceride levels. Specifically, compounds like (R,S)-(3,5-dimethylisoxazol-4-yl)[4-(1-methylethyl)phenyl] (4-methylpiperazin-1-yl)methane dihydrochloride have demonstrated significant hypolipidemic activity in rats, suggesting their potential application in the treatment of lipid disorders (Ashton et al., 1984).

Propriétés

Numéro CAS |

1630-44-0 |

|---|---|

Nom du produit |

(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol |

Formule moléculaire |

C14H21NO |

Poids moléculaire |

219.32 g/mol |

Nom IUPAC |

(1R)-2-[(2R)-1-methylpiperidin-2-yl]-1-phenylethanol |

InChI |

InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1 |

Clé InChI |

GOWRYACIDZSIHI-ZIAGYGMSSA-N |

SMILES isomérique |

CN1CCCC[C@@H]1C[C@H](C2=CC=CC=C2)O |

SMILES |

CN1CCCCC1CC(C2=CC=CC=C2)O |

SMILES canonique |

CN1CCCCC1CC(C2=CC=CC=C2)O |

Synonymes |

(+)-sedamine sedamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.